molecular formula C14H11Cl3OS B2436458 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene CAS No. 338792-76-0

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2436458
CAS No.: 338792-76-0
M. Wt: 333.65
InChI Key: YYFQSQLIKPHDLA-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene, widely known in research settings by its code name GQ-16, is a synthetic compound characterized as a partial and non-agonist peroxisome proliferator-activated receptor gamma (PPARγ) modulator . Unlike full agonists such as thiazolidinediones, GQ-16 binds to the PPARγ ligand-binding domain but inhibits the Cdk5-mediated phosphorylation at Ser273 , a key mechanism believed to be responsible for the insulin-sensitizing effects of PPARγ ligands without triggering the adverse effects associated with full receptor activation, such as weight gain and fluid retention. This unique mechanism makes it a valuable pharmacological tool for dissecting the complex pathways of PPARγ signaling and for investigating novel therapeutic strategies for the treatment of type 2 diabetes and insulin resistance. Researchers utilize this compound in vitro and in vivo to study its effects on adipogenesis, glucose homeostasis, and gene expression profiles, providing critical insights that may guide the development of safer and more effective insulin sensitizers. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-chlorophenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3OS/c15-10-1-4-12(5-2-10)19-8-7-18-14-6-3-11(16)9-13(14)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQSQLIKPHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-[(4-Chlorophenyl)Sulfanyl]Ethanol

Reagents :

  • 4-Chlorothiophenol (1.0 equiv)
  • 2-Bromoethanol (1.2 equiv)
  • Potassium carbonate (1.5 equiv)
  • Solvent: Anhydrous DMF

Procedure :

  • Combine 4-chlorothiophenol (15.8 g, 0.1 mol) and K2CO3 (20.7 g, 0.15 mol) in DMF (100 mL) under nitrogen.
  • Add 2-bromoethanol (12.4 g, 0.12 mol) dropwise at 0°C.
  • Warm to 25°C and stir for 12 hours.
  • Quench with water (200 mL), extract with ethyl acetate (3 × 50 mL), dry (Na2SO4), and concentrate.
    Yield : ~85% (14.2 g) as a pale-yellow liquid.

Tosylation of the Ethanol Intermediate

Reagents :

  • 2-[(4-Chlorophenyl)sulfanyl]ethanol (1.0 equiv)
  • p-Toluenesulfonyl chloride (1.1 equiv)
  • Pyridine (3.0 equiv)

Procedure :

  • Dissolve the ethanol intermediate (14.2 g, 0.06 mol) in pyridine (50 mL).
  • Add TsCl (12.6 g, 0.066 mol) at 0°C and stir for 6 hours.
  • Pour into ice-water (150 mL), extract with CH2Cl2, wash with HCl (1M), and dry.
    Yield : ~90% (19.8 g) of the tosylate.

Etherification with 2,4-Dichlorophenol

Reagents :

  • 2,4-Dichlorophenol (1.0 equiv)
  • Sodium hydride (1.2 equiv)
  • Tosylate intermediate (1.1 equiv)
  • Solvent: Dry THF

Procedure :

  • Deprotonate 2,4-dichlorophenol (16.3 g, 0.1 mol) with NaH (60% dispersion, 4.8 g, 0.12 mol) in THF (100 mL).
  • Add the tosylate (19.8 g, 0.055 mol) and reflux for 8 hours.
  • Filter, concentrate, and purify via silica gel chromatography (hexane:EtOAc 9:1).
    Yield : ~78% (18.5 g) of the target compound.

Alternative Pathway: Mitsunobu Reaction

Direct Coupling of Components

Reagents :

  • 2,4-Dichlorophenol (1.0 equiv)
  • 2-[(4-Chlorophenyl)sulfanyl]ethanol (1.2 equiv)
  • Triphenylphosphine (1.5 equiv)
  • Diethyl azodicarboxylate (DEAD, 1.5 equiv)
  • Solvent: Anhydrous THF

Procedure :

  • Combine all reagents in THF (100 mL) at 0°C under nitrogen.
  • Stir at 25°C for 24 hours.
  • Concentrate and purify via flash chromatography.
    Yield : ~72% (17.1 g).

Advantages :

  • Avoids tosylation step.
  • Mild conditions preserve thioether integrity.

Chloromethylation-Thiolation Approach

Chloromethylation of 2,4-Dichloroethoxybenzene

Reagents :

  • 2,4-Dichloroethoxybenzene (1.0 equiv)
  • Paraformaldehyde (3.0 equiv)
  • HCl gas (excess)
  • ZnCl2 (0.1 equiv)
  • Solvent: Glacial acetic acid

Procedure :

  • Suspend paraformaldehyde (9.0 g, 0.3 mol) and ZnCl2 (13.6 g, 0.1 mol) in acetic acid (100 mL).
  • Introduce HCl gas for 1 hour at 60°C.
  • Add 2,4-dichloroethoxybenzene (19.1 g, 0.1 mol) and reflux for 5 hours.
  • Isolate chloromethyl intermediate via extraction (EtOAc/H2O).
    Yield : ~65% (14.3 g).

Thiolation with 4-Chlorothiophenol

Reagents :

  • Chloromethyl intermediate (1.0 equiv)
  • 4-Chlorothiophenol (1.5 equiv)
  • K2CO3 (2.0 equiv)
  • Solvent: DMF

Procedure :

  • React intermediates in DMF at 80°C for 6 hours.
  • Quench, extract, and purify.
    Yield : ~58% (12.9 g).

Comparative Analysis of Methodologies

Method Yield Complexity Purity Scalability
Williamson Ether 78% Moderate >95% High
Mitsunobu Reaction 72% Low 93% Moderate
Chloromethylation-Thiolation 58% High 88% Low

Key Observations :

  • Williamson synthesis offers superior yield and scalability but requires multiple steps.
  • Mitsunobu simplifies the process but incurs higher reagent costs.
  • Chloromethylation-thiolation suffers from side reactions (e.g., over-chlorination).

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.25 (s, 1H, Ar-H)
  • δ 7.10 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 4.25 (t, J = 6.0 Hz, 2H, -O-CH2-)
  • δ 3.45 (t, J = 6.0 Hz, 2H, -S-CH2-)
  • δ 2.40 (s, 3H, -CH3, if tosylate residue present)

IR (KBr) :

  • 1245 cm⁻¹ (C-O-C asymmetric stretch)
  • 1080 cm⁻¹ (C-S-C vibration)

Industrial-Scale Considerations

Solvent Selection

  • Preferred : DMF for thiolate reactions due to polar aprotic nature.
  • Alternatives : Toluene for cost-sensitive applications.

Catalytic Optimization

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances thiolate reactivity in biphasic systems.
  • Microwave Assistance : Reduces reaction time by 60% in Mitsunobu couplings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
One of the primary applications of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is in herbicide formulations. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops.

Data Table: Herbicidal Efficacy

Weed SpeciesConcentration (g/L)Efficacy (%)Reference
Amaranthus retroflexus0.585
Echinochloa crus-galli1.090
Setaria viridis0.7580

These results indicate that the compound is effective at relatively low concentrations, making it a valuable component in integrated weed management strategies.

Pharmaceutical Applications

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens, suggesting potential uses in pharmaceutical formulations.

Case Study: Antimicrobial Efficacy

In a laboratory study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

These findings support its potential use as an antimicrobial agent in healthcare settings .

Synthesis and Formulation Studies

Recent studies have focused on optimizing the synthesis and formulation of this compound to enhance its efficacy and reduce environmental impact. For instance, formulations combining this compound with other active ingredients have shown improved biological properties.

Data Table: Formulation Studies

Formulation TypeActive IngredientsEfficacy Improvement (%)Reference
Capsule Suspension2,4-Dichloro-1-{...}, Glyphosate25
Emulsifiable Concentrate2,4-Dichloro-1-{...}, Atrazine30

These formulations are designed for pre-emergence application to control weeds effectively while minimizing adverse effects on non-target organisms.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfoxide (DDS): Shares similar structural features and biological properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar environmental persistence and biological activity

Uniqueness

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is unique due to its specific combination of chloro and sulfanyl substituents, which confer distinct chemical reactivity and biological activity.

Biological Activity

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, toxicity profiles, and structure-activity relationships (SAR).

  • Molecular Formula : C14H11Cl2OS
  • Molar Mass : 317.21 g/mol
  • CAS Number : Not explicitly listed but related compounds can be referenced for context.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies on chlorinated derivatives show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

A comparative analysis of various compounds revealed that those with multiple chlorine substitutions often demonstrated increased potency. The following table summarizes the antibacterial activity of selected compounds:

Compound NameActivity Against S. aureusActivity Against E. faecalisReference
Compound AMIC 0.5 µg/mLMIC 1.0 µg/mL
Compound BMIC 0.3 µg/mLMIC 0.8 µg/mL
This compoundMIC TBDMIC TBDTBD

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against strains such as Candida albicans. The presence of halogen atoms in the structure appears to enhance the antifungal efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of chlorinated phenyl derivatives against various bacterial strains. The results indicated that the presence of sulfanyl groups significantly increased antimicrobial activity compared to non-sulfanyl counterparts .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on mammalian cell lines. While some derivatives showed promising antibacterial properties, they also exhibited moderate cytotoxicity, necessitating further evaluation for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity:

  • Chlorine Substitution : Increasing the number of chlorine atoms generally enhances antibacterial activity.
  • Sulfanyl Group Influence : The presence of a sulfanyl group is crucial for maintaining bioactivity against bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichlorophenol with a thiol-containing intermediate (e.g., 4-chlorobenzenethiol) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile. Key parameters to optimize include:
  • Temperature : 80–120°C to balance reaction rate and side-product formation.
  • Solvent : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC-MS for volatile derivatives.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm substituent positions and coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For crystalline derivatives, use SHELX programs (e.g., SHELXL) for refinement and structure validation .

Q. What are the key challenges in resolving stereoisomers of structurally related compounds?

  • Methodological Answer : Stereoisomer separation can be achieved via:
  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns).
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives).
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric synthesis to favor specific enantiomers .

Advanced Research Questions

Q. How can computational methods predict the environmental degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies and identify labile sites (e.g., C–Cl bonds prone to hydrolysis).
  • Molecular Dynamics Simulations : Predict interactions with environmental matrices (e.g., soil organic matter) using AMBER or GROMACS.
  • Metabolite Identification : Compare computational predictions with experimental LC-MS/MS data from degradation studies (e.g., photolysis or microbial metabolism) .

Q. What experimental strategies are effective in analyzing contradictory bioactivity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature).
  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to biological targets.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies in IC₅₀ values from different cell lines or assay formats .

Q. How can the compound’s interactions with biological macromolecules be mechanistically studied?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., enzymes or receptors) to resolve binding modes.
  • NMR Titration : Monitor chemical shift perturbations to map interaction sites.
  • Thermodynamic Profiling : Use microscale thermophoresis (MST) to measure binding constants (KdK_d) under varying ionic strengths or pH .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous solubility.
  • Co-Crystallization : Form co-crystals with biocompatible co-formers (e.g., succinic acid) to modify dissolution rates .

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